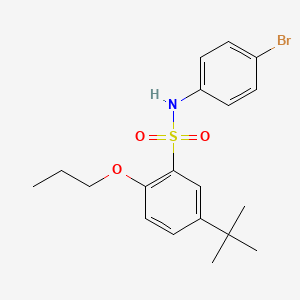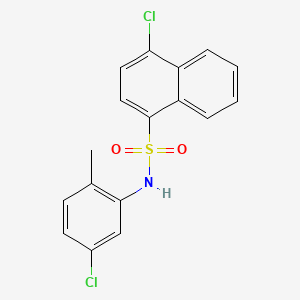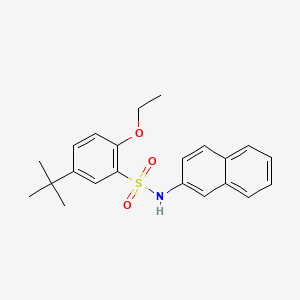
5-tert-butyl-2-ethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-2-ethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as TBNB and is synthesized using a specific method that involves several steps.
作用機序
The exact mechanism of action of TBNB is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. TBNB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. By inhibiting these enzymes, TBNB can induce apoptosis in cancer cells. TBNB has also been shown to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
TBNB has been shown to have several biochemical and physiological effects. In vitro studies have shown that TBNB can inhibit the growth of cancer cells and induce apoptosis. TBNB has also been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential treatment for inflammatory diseases. In addition, TBNB has been shown to have low toxicity, which makes it a potentially safe treatment option.
実験室実験の利点と制限
One advantage of using TBNB in lab experiments is its potential as a safe and effective treatment option for cancer and inflammatory diseases. TBNB has been shown to have low toxicity, which makes it a potentially safe treatment option. However, one limitation of using TBNB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of TBNB. One possible direction is the development of TBNB analogs that have improved solubility and bioavailability. Another possible direction is the study of TBNB in combination with other anticancer or anti-inflammatory agents. Finally, the study of TBNB in vivo could provide valuable information on its potential as a safe and effective treatment option for cancer and inflammatory diseases.
Conclusion:
In conclusion, TBNB is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves several steps, and it has been studied for its potential as an anticancer and anti-inflammatory agent. TBNB works by inhibiting specific enzymes and signaling pathways, and it has low toxicity, which makes it a potentially safe treatment option. While there are some limitations to using TBNB in lab experiments, there are several future directions for its study that could provide valuable information on its potential as a treatment option.
合成法
The synthesis of TBNB involves several steps, starting with the synthesis of 2-naphthol from naphthalene. The 2-naphthol is then converted to 2-naphthalenesulfonyl chloride, which is then reacted with tert-butylamine to form 5-tert-butyl-2-naphthalenesulfonamide. This compound is then reacted with ethyl iodide to form 5-tert-butyl-2-ethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide (TBNB).
科学的研究の応用
TBNB has potential applications in various fields of scientific research. In the field of medicinal chemistry, TBNB has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. TBNB has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
5-tert-butyl-2-ethoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-5-26-20-13-11-18(22(2,3)4)15-21(20)27(24,25)23-19-12-10-16-8-6-7-9-17(16)14-19/h6-15,23H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDXLPFIMUMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


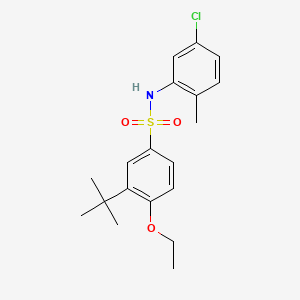
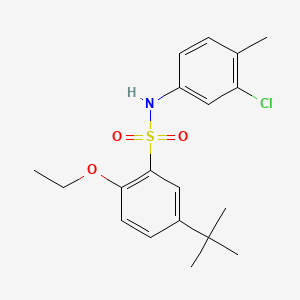
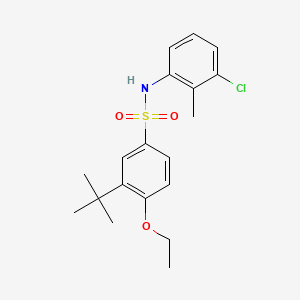
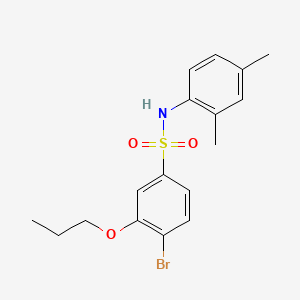
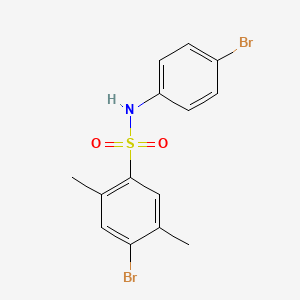
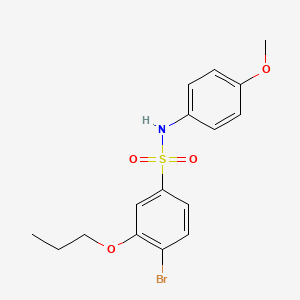
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
